molecular formula C8H14N2O B1303462 3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile CAS No. 90322-18-2

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile

Cat. No.: B1303462
CAS No.: 90322-18-2
M. Wt: 154.21 g/mol
InChI Key: ZSKZHSOMHSHFDF-UHFFFAOYSA-N
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Description

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Peptidomimetics and Amino Acid Research

The compound has been utilized as a chiral building block in the synthesis of δ-sugar amino acids, contributing to the field of peptidomimetics. Specifically, it aids in the creation of compounds with conformationally restricted structures, potentially offering new insights into protein structure and function. This application is pivotal in developing novel therapeutic agents and understanding biological processes at a molecular level (Defant et al., 2011).

Organic Synthesis and Chemical Reactions

The compound plays a role in the stereoselective generation of tetrahydrofur-2-ylmethyl radicals, crucial for organic synthesis and chemical reactions. It aids in producing functionalized tetrahydrofurans, essential components in various synthetic procedures and medicinal chemistry. This application showcases the compound's versatility in facilitating complex chemical transformations (Schuch et al., 2009).

Heterocyclic Compound Synthesis

3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile is instrumental in synthesizing heterocyclic compounds, a class of compounds with wide-ranging applications, including pharmaceuticals and materials science. Its role in forming indole-containing triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives, which exhibit antimicrobial activities, underscores its importance in medicinal chemistry (Behbehani et al., 2011).

Structural and Conformational Analysis

The compound's utility extends to its use in structural and conformational analysis of complex molecules. It has been involved in the study of molecular configurations and interactions, contributing to the understanding of molecular structures and their functionalities (Liu et al., 2009).

Safety and Hazards

The compound is considered hazardous. It can cause serious eye damage, severe skin burns, and eye damage. It is harmful if in contact with skin, inhaled, or swallowed . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection .

Properties

IUPAC Name

3-(oxolan-2-ylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-4-2-5-10-7-8-3-1-6-11-8/h8,10H,1-3,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKZHSOMHSHFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381389
Record name 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90322-18-2
Record name 3-{[(Oxolan-2-yl)methyl]amino}propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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